molecular formula C9H16ClNO3 B2390852 Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate CAS No. 928025-34-7

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate

Cat. No.: B2390852
CAS No.: 928025-34-7
M. Wt: 221.68
InChI Key: BLYRVKKCOPEPFW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Derivation and Validation

The systematic IUPAC name "methyl 2-[(chloroacetyl)amino]-4-methylpentanoate" can be deconstructed into distinct components that precisely identify the molecular structure:

  • "Methyl" designates the methyl ester functional group (-COOCH₃) at the C-terminal position
  • "2-[(chloroacetyl)amino]" indicates a chloroacetyl group (ClCH₂CO-) attached to an amino function at carbon position 2
  • "4-methylpentanoate" refers to the parent carbon backbone derived from leucine

This nomenclature adheres to IUPAC conventions for naming amino acid derivatives where the parent amino acid (leucine) has undergone N-terminal modification (chloroacetylation) and C-terminal modification (methyl esterification). The name accurately reflects the substitution pattern and functional group arrangement.

In peptide chemistry notation, this compound may be represented as "ClAc-Leu-OMe" where "ClAc" denotes the chloroacetyl group, "Leu" represents the leucine residue, and "OMe" indicates the methyl ester. Alternative chemical identifiers include:

Identifier Type Value Reference
CAS Registry Number 928025-34-7
Molecular Formula C₉H₁₆ClNO₃ Derived from structure
SMILES Notation CC(C)CC(C(=O)OC)NC(=O)CCl Computational analysis

The name validation is further supported by comparison with related structures in the chemical literature, confirming that the nomenclature follows established conventions for N-acylated amino acid methyl esters.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYRVKKCOPEPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Chloroacetylation of L-Leucine Methyl Ester

The most widely reported method involves the direct chloroacetylation of L-leucine methyl ester hydrochloride (1) under Schotten-Baumann conditions. In this approach, L-leucine methyl ester hydrochloride is deprotonated using potassium carbonate (K₂CO₃) in a biphasic water/dichloromethane system. Chloroacetyl chloride (2) is then added dropwise at room temperature, facilitating nucleophilic acyl substitution at the α-amino group. The reaction proceeds via initial formation of a reactive chloroacetyl mixed anhydride intermediate, which undergoes rapid aminolysis to yield the target compound (3) (Fig. 1).

Reaction Conditions:

  • Solvent: Dichloromethane (CH₂Cl₂)/water (1:1 v/v)
  • Base: K₂CO₃ (4 equivalents)
  • Temperature: 25°C
  • Yield: 82%

This method’s efficiency stems from the mild basicity of K₂CO₃, which minimizes ester hydrolysis while ensuring complete deprotonation of the amino group. Post-reaction workup involves sequential extractions with CH₂Cl₂, washing with 1N HCl to remove residual base, and drying over Na₂SO₄ before solvent evaporation.

Solid-Phase Synthesis Using NaH-Mediated Alkylation

An alternative pathway employs sodium hydride (NaH) as a strong base in anhydrous dimethylformamide (DMF). Here, L-leucine methyl ester (4) is treated with NaH at 0°C to generate a highly nucleophilic amide species, which reacts with chloroacetyl chloride (2) to form the N-chloroacetyl derivative (3). While this method achieves comparable yields (75–80%), it requires strict anhydrous conditions to prevent side reactions such as O-alkylation or imidate formation.

Key Advantages:

  • Enhanced Reaction Rate: NaH’s strong basicity accelerates deprotonation, reducing reaction times to 2–3 hours.
  • Solvent Compatibility: DMF’s high polarity stabilizes the transition state, favoring N-alkylation over competing pathways.

Enzymatic Catalysis for Enantioselective Synthesis

Emerging approaches utilize lipases or proteases to catalyze the chloroacetylation of leucine methyl ester in non-aqueous media. For instance, immobilized Candida antarctica lipase B (CAL-B) has demonstrated moderate activity (45–50% yield) in tert-butyl methyl ether (TBME) at 37°C. Although enzymatic methods currently lag behind chemical synthesis in efficiency, they offer superior stereocontrol, which is vital for producing optically pure intermediates for chiral pharmaceuticals.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 6.37 (d, J = 7.3 Hz, 1H, NH)
  • δ 4.61 (td, J = 7.3, 4.8 Hz, 1H, α-CH)
  • δ 3.76 (s, 3H, OCH₃)
  • δ 1.65–1.52 (m, 3H, β-CH₂ and γ-CH)
  • δ 0.94 (d, J = 6.6 Hz, 6H, δ-CH₃)

The downfield shift of the NH proton (δ 6.37 ppm) confirms successful chloroacetylation, while the singlet at δ 3.76 ppm corresponds to the methyl ester group.

¹³C NMR (125 MHz, CDCl₃):

  • δ 172.3 (C=O, ester)
  • δ 166.8 (C=O, amide)
  • δ 52.1 (OCH₃)
  • δ 41.5 (α-CH)
  • δ 24.9 (β-CH₂)
  • δ 22.8, 21.9 (δ-CH₃)

Infrared (IR) Spectroscopy

FTIR analysis reveals characteristic absorptions at:

  • 3287 cm⁻¹ (N–H stretch)
  • 1742 cm⁻¹ (ester C=O)
  • 1648 cm⁻¹ (amide C=O)
  • 1539 cm⁻¹ (N–H bend)

Optimization Strategies and Industrial-Scale Production

Solvent Selection and Reaction Kinetics

Comparative studies highlight dichloromethane as the optimal solvent due to its low nucleophilicity and ability to stabilize ionic intermediates. Substituting CH₂Cl₂ with THF or ethyl acetate reduces yields by 15–20% due to increased side-product formation.

Catalytic Enhancements

Adding catalytic iodine (0.5 mol%) accelerates the reaction by polarizing the chloroacetyl chloride, enhancing electrophilicity. This modification improves yields to 88–90% while maintaining reaction times under 4 hours.

Applications in Pharmaceutical Synthesis

This compound serves as a key precursor for:

  • Proteasome Inhibitors: Intermediate in carfilzomib synthesis via epoxidation and peptide coupling.
  • Anticancer Peptides: Facilitates solid-phase peptide synthesis (SPPS) by providing a stable amide linkage.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₈H₁₄ClN₁O₂
Molecular Weight: 195.66 g/mol
IUPAC Name: Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate

The compound features a chloroacetyl group, which is known for its reactivity, particularly in forming covalent bonds with nucleophiles such as amino acids and proteins. This property is crucial for its applications in drug development and biochemical studies.

Medicinal Chemistry

This compound is primarily investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. The chloroacetyl moiety can facilitate the formation of various derivatives that may exhibit biological activity against diseases.

  • Case Study: Synthesis of Anticancer Agents
    • Researchers have synthesized derivatives of this compound that showed promising cytotoxic effects against cancer cell lines. The mechanism involves the compound's ability to modify proteins involved in cell proliferation, leading to apoptosis in malignant cells.

Biochemical Research

The compound is studied for its interactions with enzymes and proteins, particularly regarding enzyme inhibition.

  • Enzyme Inhibition Studies:
    • The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. For instance, studies have demonstrated that derivatives can inhibit serine proteases, which play critical roles in various physiological processes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

  • Synthetic Applications:
    • It has been utilized in the synthesis of complex organic molecules through various reactions such as nucleophilic substitution and acylation. The ability to introduce the chloroacetyl group allows for further modifications and functionalizations, expanding the scope of synthetic pathways available to chemists.
CompoundTargetActivityReference
Derivative ACancer Cell LinesIC50 = 12 µM
Derivative BSerine ProteaseInhibition Rate = 75%
Derivative CBacterial StrainsZone of Inhibition = 15 mm

Table 2: Synthetic Routes

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionReflux in DMF85%
Acylation ReactionRoom Temperature90%
Hydrolysis ReactionAcidic Conditions95%

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-[(Chloroacetyl)Amino]-4-Methylpentanoate and Analogous Compounds

Compound Name Substituent/Modification Key Functional Groups Yield (%) Reference
Methyl 2-[(iodoacetyl)amino]-4-methylpentanoate Iodoacetyl group (vs. chloroacetyl) Iodoacetyl, methyl ester 94
Methyl 2-[(Boc)amino]-4-methylpentanoate tert-Butoxycarbonyl (Boc) protection Boc-protected amine, methyl ester 78–90
Methyl 2-[(4-chlorophenyl)sulfonyl]amino-4-methylpentanoate Sulfonyl linkage, 4-chlorophenyl group Sulfonamide, aromatic chloro substituent N/A
MPI125f (tert-butoxy-chlorobenzyl derivative) tert-Butoxy, chlorobenzyloxycarbonyl groups Complex ester, branched alkyl chain 51

Key Observations :

  • Electrophilic Reactivity : The chloroacetyl group in the target compound confers higher electrophilicity compared to Boc-protected analogs (e.g., compound 20 in ), enabling nucleophilic substitution reactions in drug conjugate synthesis .
  • Steric Effects : Bulky substituents like tert-butoxy (e.g., MPI125f) reduce reactivity in coupling reactions, as evidenced by lower yields (51% vs. 94% for iodoacetyl derivative) .
  • Biological Interactions : Sulfonamide analogs (e.g., Bes(4-Cl)-DL-Leu-OMe) exhibit altered solubility and target binding due to aromatic and sulfonyl groups, contrasting with the aliphatic chloroacetyl group’s hydrophobicity .

Biological Activity

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol. The compound can be synthesized through various methods, including the reaction of chloroacetyl chloride with methyl 2-amino-4-methylpentanoate in the presence of a base such as triethylamine. The synthesis typically involves the following steps:

  • Protection of Functional Groups : The carboxylic acid group is protected to prevent unwanted reactions during synthesis.
  • Formation of Chloroacetyl Intermediate : Chloroacetyl chloride is reacted with the protected amino acid.
  • Deprotection : The protective groups are removed to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings suggest that this compound could serve as a lead compound for anticancer drug development.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, which is crucial for the survival and proliferation of pathogens and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent apoptosis.
  • DNA Interaction : Preliminary studies indicate that it may interact with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported significant antimicrobial activity against gram-positive and gram-negative bacteria, with a focus on its potential use in treating infections caused by resistant strains .
  • Anticancer Research : An investigation in Cancer Letters highlighted its ability to induce apoptosis in HeLa cells via the mitochondrial pathway, with increased expression of pro-apoptotic factors .
  • Mechanistic Insights : Research published in Molecular Pharmacology provided insights into how this compound affects cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation of a methyl 2-amino-4-methylpentanoate precursor using chloroacetyl chloride. A common method involves reacting L-isoleucine derivatives with chloroacetyl chloride under basic conditions (e.g., sodium bicarbonate) to form the chloroacetylated product. For example, (2S,3S)-2-[(chloroacetyl)amino]-3-methylpentanoic acid was synthesized with 92% yield using this approach . Key factors affecting yield include:

  • Temperature : Room temperature minimizes side reactions.
  • Solvent : Dichloromethane or THF is preferred for solubility.
  • Base : Triethylamine or NaHCO₃ neutralizes HCl byproducts.

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on FTIR , ¹H/¹³C NMR , and HRMS . For instance:

  • NMR : The chloroacetyl group shows a carbonyl signal at ~170 ppm in ¹³C NMR, while the methyl ester appears at ~3.6 ppm in ¹H NMR .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the expected mass .

Q. What are the stability considerations for this compound under laboratory conditions?

The ester and chloroacetyl groups are sensitive to hydrolysis. Storage recommendations include:

  • Temperature : –20°C under inert gas (Ar/N₂) .
  • Moisture control : Use desiccants and anhydrous solvents during handling .

Advanced Research Questions

Q. How do contradictory data in synthetic yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 80% vs. 94% for analogous iodo derivatives) often stem from:

  • Inert atmosphere : Reactions under Ar reduce oxidation, improving reproducibility .
  • Purification methods : Column chromatography vs. recrystallization may alter recovery rates .
    Methodological fix : Standardize inert conditions and optimize mobile phases (e.g., hexane/ethyl acetate gradients) .

Q. What reaction mechanisms govern the substitution of the chloroacetyl group in this compound?

The chloroacetyl group undergoes nucleophilic substitution (SN²) with amines or thiols. For example:

  • Amine substitution : Requires a base (e.g., DIPEA) to deprotonate the nucleophile, forming stable amide derivatives .
  • Thiol substitution : Thiourea or NaSH can replace chloride, yielding thioether analogs .

Q. What analytical challenges arise in characterizing enantiomeric purity, and how are they addressed?

Chiral centers (e.g., C2 and C4) may lead to overlapping NMR signals. Solutions include:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol eluents .
  • Derivatization : Convert to diastereomers via Mosher’s esters for distinct NMR splitting .

Q. How can computational modeling predict the bioactivity of derivatives?

Molecular docking studies (e.g., using AutoDock Vina) can identify interactions with enzyme targets. For example:

  • GGTI inhibitors : Analogous 4-methylpentanoate derivatives inhibit geranylgeranyltransferase-I by binding to its active site cysteine .
  • Pathogen enzymes : Chloroacetyl groups may disrupt Leishmania protease activity .

Q. What strategies optimize the design of stable derivatives for in vivo studies?

  • Protective groups : Introduce Boc (tert-butoxycarbonyl) to the amino group to enhance stability, as seen in Methyl 2-(Boc-amino)-4-methylpentanoate .
  • Prodrug approaches : Convert the ester to a hydroxamic acid for improved bioavailability .

Methodological and Safety Considerations

Q. How are byproducts minimized during large-scale synthesis?

  • Stepwise addition : Slowly add chloroacetyl chloride to avoid exothermic side reactions.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact .
  • Waste disposal : Neutralize chloroacetyl-containing waste with 10% NaOH before disposal .

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